molecular formula C23H29F3N4O2S B10833663 Monoaryl-1,2-diamine derivative 3

Monoaryl-1,2-diamine derivative 3

Cat. No.: B10833663
M. Wt: 482.6 g/mol
InChI Key: NXZKEHFQEXBLSD-UHFFFAOYSA-N
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Description

Monoaryl-1,2-diamine derivative 3 is an ethylenediamine-based compound characterized by a monoaryl substitution on its 1,2-diamine backbone. Structural analysis reveals that its chelate ring, formed by the vanadium(IV) atom and two amine nitrogen atoms, exhibits reduced rigidity compared to cyclohexane-1,2-diamine derivatives due to elongated V<sup>IV</sup>−Nam bonds . This flexibility is attributed to the absence of cyclohexane ring constraints, as evidenced by a 0% concentration of "B" in solution (a measure of structural rigidity) for derivative 3, contrasting with 21% for cyclohexane-1,2-diamine derivatives .

Properties

Molecular Formula

C23H29F3N4O2S

Molecular Weight

482.6 g/mol

IUPAC Name

2-[4-[cyclohexyl(2-methylpropyl)amino]-3-[[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]amino]phenyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C23H29F3N4O2S/c1-13(2)12-30(15-6-4-3-5-7-15)19-9-8-14(16-11-17(16)20(31)32)10-18(19)27-22-28-21(29-33-22)23(24,25)26/h8-10,13,15-17H,3-7,11-12H2,1-2H3,(H,31,32)(H,27,28,29)

InChI Key

NXZKEHFQEXBLSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(C1CCCCC1)C2=C(C=C(C=C2)C3CC3C(=O)O)NC4=NC(=NS4)C(F)(F)F

Origin of Product

United States

Preparation Methods

Catalytic Systems and Ligand Selection

Copper(I)-catalyzed arylations have emerged as a cornerstone for synthesizing Monoaryl-1,2-diamine derivatives. The CuI/2-(isobutyryl)cyclohexanone/DMF system has demonstrated exceptional efficiency in mediating monoarylation reactions. For instance, propane-1,3-diamine (1) undergoes selective monoarylation with iodobenzene to yield derivative 37 in 58% isolated yield under these conditions. The ligand’s role is pivotal: 2-(isobutyryl)cyclohexanone (L2) enhances copper’s electrophilicity, favoring single aryl transfer over diarylation. By contrast, the CuI/L-proline/EtCN system promotes diarylation, highlighting the ligand-dependent selectivity.

Solvent and Temperature Effects

Reaction media significantly influence product distribution. In DMF at 110°C, the CuI/L2 system achieves 75% diarylation of propane-1,3-diamine (Table 1, entry 3). However, reducing the temperature to 100°C in EtCN shifts selectivity toward monoarylation (45–55% yields, Table 1, entries 1–2). Polar aprotic solvents like DMF stabilize copper intermediates, accelerating aryl transfer, whereas EtCN’s lower dielectric constant may disfavor secondary coordination of aryl iodides, limiting over-arylation.

Stoichiometric Control and Kinetic Optimization

Aryl Iodide Equivalents

Controlling the molar ratio of aryl iodide to diamine is critical. Using 1.0 equivalent of aryl iodide relative to propane-1,3-diamine suppresses diarylation, as evidenced by the isolation of monoaryl derivative 37 in 58% yield. Excess aryl iodide (2.5 equiv) shifts equilibrium toward diarylation, necessitating precise stoichiometric adjustments for mono-selectivity.

Base and Additive Modulation

Cesium carbonate (2.5 equiv) serves as the optimal base, deprotonating the diamine while maintaining copper solubility. Triphenylphosphine (Ph₃P) additives further modulate reactivity: in putrescine (2) arylation, Ph₃P increases monoarylation yields by 15–20% (Table 2, entries 6–7). This effect arises from phosphine coordination to copper, altering redox potentials and intermediate stability.

Comparative Analysis of Reaction Parameters

Table 1: Optimization of Cu-Catalyzed Arylation of Propane-1,3-diamine (1) with Iodobenzene

EntryCatalytic SystemCuI/L (mol %)SolventTemp (°C)Monoaryl Yield (%)Diarylation Yield (%)
1CuI/L1/DMF10/20DMF1106040
2CuI/L1/EtCN10/20EtCN1005545
3CuI/L2/DMF10/20DMF1102575

Table 2: Impact of Additives on Putrescine (2) Arylation

EntryAdditiveCuI/L2 (mol %)Aryl IodideMonoaryl Yield (%)
6None10/204-Iodotol30
7Ph₃P20/404-Iodotol60

Challenges in Monoarylation Selectivity

Competing Diarylation Pathways

The primary challenge lies in suppressing diarylation, which becomes favorable under high-temperature or prolonged reaction conditions. For example, extending the reaction time beyond 24 hours increases diaryl byproduct formation by 20–30%. Kinetic studies suggest that monoarylated intermediates exhibit higher reactivity toward second aryl transfers, necessitating precise reaction quenching.

Steric and Electronic Effects

Electron-withdrawing substituents on aryl iodides (e.g., –CF₃) retard monoarylation, yielding 42% derivative 16 (Table 2, entry 4). Conversely, electron-donating groups (e.g., –OMe) enhance yields to 56% (Table 2, entry 5). Steric hindrance at the aryl iodide’s ortho position further complicates selectivity, as seen in 2-fluoroiodobenzene reactions (52% yield, Table 2, entry 12) .

Chemical Reactions Analysis

Types of Reactions

Monoaryl-1,2-diamine derivative 3 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino groups in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts (e.g., copper, rhodium), chemical oxidants (e.g., iodine reagents, organic peroxides), and reducing agents (e.g., lithium aluminum hydride). The reaction conditions vary depending on the desired transformation but often involve mild to moderate temperatures and pressures .

Major Products Formed

The major products formed from these reactions include various substituted diamines, oxidized derivatives, and reduced forms of the compound. These products are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Monoaryl-1,2-diamine derivative 3 has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a ligand in transition metal-catalyzed reactions.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Monoaryl-1,2-diamine derivative 3 involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions, or as an inhibitor, blocking the activity of specific enzymes or proteins. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Key Findings :

  • Cyclohexane-1,2-diamine derivatives form more rigid chelate rings due to their chair conformation, enhancing thermodynamic stability in metal complexes (e.g., CHX-DTPA vs. DTPA) .
  • Ethylenediamine derivatives like compound 3 are more flexible, facilitating faster ligand exchange but lower kinetic inertness .

Key Findings :

  • Microwave-assisted synthesis of benzene-1,2-diamine derivatives achieves yields >90% , surpassing traditional methods.
  • Nitro-substituted derivatives (e.g., 4-nitrobenzene-1,2-diamine) face challenges in solubility and yield , limiting their utility.

Reactivity and Functional Performance

Oxidation Kinetics

Ethane-1,2-diamine derivatives exhibit rapid oxidation rates under alkaline conditions (pH 9–11) due to interactions with periodate monoanions . In contrast, propane-1,3-diamine derivatives display higher cytotoxicity but superior antimycobacterial activity, suggesting a trade-off between reactivity and biocompatibility .

Stability and Industrial Viability

  • Cyclohexane-1,2-diamine-based ligands (e.g., CHX-DTPA) exhibit enhanced kinetic inertness in radiopharmaceuticals compared to ethylenediamine derivatives .
  • Ethylenediamine derivatives are prone to isomerization under acidic conditions, complicating purification .

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